molecular formula C8H6N4O2 B102452 1,1'-Oxalyldiimidazole CAS No. 18637-83-7

1,1'-Oxalyldiimidazole

Cat. No.: B102452
CAS No.: 18637-83-7
M. Wt: 190.16 g/mol
InChI Key: ONRNRVLJHFFBJG-UHFFFAOYSA-N
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Description

1,1'-Oxalyldiimidazole, also known as this compound, is a useful research compound. Its molecular formula is C8H6N4O2 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 299886. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Coordination Complexes

    • 1,1'-Oxalyldiimidazole has been used in the synthesis of coordination complexes. Stamatatos et al. (2009) explored its use for the first time in synthesizing a copper(II) complex, demonstrating the compound's potential in inorganic synthesis (Stamatatos et al., 2009).
  • Chemiluminescence in Analytical Chemistry

    • This compound serves as a sensitive chemiluminescence reagent. Stigbrand et al. (1994) found it to be significantly more sensitive than traditional reagents in detecting low concentrations of hydrogen peroxide (Stigbrand et al., 1994).
    • Hadd et al. (2000) investigated the chemiluminescence reaction kinetics of this compound with hydrogen peroxide, contributing to a deeper understanding of the peroxyoxalate chemiluminescence mechanism (Hadd et al., 2000).
  • Synthesis of Carboxylic Acid Derivatives

    • Kitagawa et al. (1987) demonstrated the utility of this compound in converting carboxylic acids into various derivatives like amides, esters, and thioesters. This highlights its role as a condensing agent in organic synthesis (Kitagawa et al., 1987).
  • Biosensors and Immunoassays

    • Kwun et al. (2014) developed a sensitive biosensor using this compound chemiluminescence for rapid quantification of Vibrio parahaemolyticus, demonstrating its application in microbiological analysis (Kwun et al., 2014).
    • Lee et al. (2010) utilized this compound in a chemiluminescent enzyme immunoassay for quantifying prostate-specific antigen, indicating its potential in clinical diagnostics (Lee et al., 2010).

Safety and Hazards

1,1’-Oxalyldiimidazole is classified as a hazardous substance. It causes severe skin burns and eye damage . It may cause respiratory irritation and may damage the unborn child . It should be handled with gloves .

Future Directions

Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . This suggests that 1,1’-Oxalyldiimidazole and related compounds could have potential future applications in drug discovery and development .

Biochemical Analysis

Biochemical Properties

1,1’-Oxalyldiimidazole has been utilized in the development of a highly sensitive biosensor for quantifying acetylcholine . This biosensor uses a flow injection analysis system with 1,1’-Oxalyldiimidazole chemiluminescence detection . The compound interacts with enzymes such as acetylcholinesterase, choline oxidase, and horseradish peroxidase in this system .

Cellular Effects

The effects of 1,1’-Oxalyldiimidazole on cells are primarily observed through its role in the aforementioned biosensor system. The compound’s interaction with enzymes leads to a series of reactions that produce a chemiluminescent signal proportional to the concentration of acetylcholine, a key neurotransmitter, in the sample .

Molecular Mechanism

The molecular mechanism of 1,1’-Oxalyldiimidazole involves its role in the chemiluminescent detection system. The compound is part of a reaction cascade that ultimately leads to the production of light, which can be measured to determine the concentration of acetylcholine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’-Oxalyldiimidazole can be observed over time through the use of the biosensor system. The chemiluminescent signal produced in the presence of acetylcholine provides a real-time measure of the neurotransmitter’s concentration .

Metabolic Pathways

Its role in the chemiluminescent detection system suggests that it may interact with enzymes involved in the metabolism of acetylcholine .

Properties

IUPAC Name

1,2-di(imidazol-1-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-7(11-3-1-9-5-11)8(14)12-4-2-10-6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRNRVLJHFFBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)C(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171887
Record name 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis-
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URL https://comptox.epa.gov/dashboard/DTXSID20171887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18637-83-7
Record name 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018637837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18637-83-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299886
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Record name 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Oxalyldiimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1,1'-Oxalyldiimidazole (ODI) acts as a reagent, facilitating the degradation of 3-aryl-2-hydroxyiminopropionic acids into the corresponding arylacetonitriles under essentially neutral conditions. [] This reaction likely proceeds through a cyclic intermediate involving the carboxylic acid and imidazole moieties of ODI.

A: this compound has the molecular formula C6H4N4O2 and a molecular weight of 164.12 g/mol. []

A: Researchers have used UV absorbance spectroscopy and 13C-NMR spectroscopy to confirm the identity of ODI formed during reactions. [, ] Additionally, IR and ESR spectroscopy have been employed to characterize ODI-containing metal complexes. [, ]

A: Studies indicate that polymeric bottles are more suitable for storing ODI than glass containers. [] This suggests that interactions with the glass surface may promote ODI degradation.

A: this compound (ODI) is a key intermediate in peroxyoxalate chemiluminescence (PO-CL) reactions. It's formed through the reaction of aryl oxalates like bis(2,4,6-trichlorophenyl) oxalate (TCPO) with imidazole. ODI then reacts with hydrogen peroxide to generate high-energy intermediates capable of exciting fluorophores, resulting in light emission. [, , , , , ]

A: While imidazole catalyzes the formation of ODI from aryl oxalates, it also promotes ODI degradation. Adding an excess of aryl oxalate acts as an "imidazole sponge," hindering the imidazole-catalyzed degradation and improving ODI stability in PO-CL reactions. []

A: Research suggests that ODI exhibits approximately ten times greater sensitivity than TCPO as a chemiluminescent reagent for hydrogen peroxide detection. []

A: Yes, this compound has been successfully employed in aqueous solutions for analytical applications like the determination of hydrogen peroxide and the coupling of immobilized enzyme reactors with chemiluminescence detection in flow injection analysis and liquid chromatography. [, ]

A: this compound has proven valuable for developing chemiluminescent enzyme immunoassays (CLEIAs). Researchers have explored its use in CLEIAs for quantifying various analytes, including melamine in milk and alkaline phosphatase in raw milk. [, ]

ANone: While computational studies specifically focused on ODI are limited in the provided research, computational chemistry and modeling could contribute to a deeper understanding of its reactivity, reaction mechanisms, and interactions with other molecules.

A: Research highlights the importance of storage conditions and vessel material on ODI's stability. [] Formulation strategies to further enhance its stability in solution, particularly for analytical applications, could be beneficial.

ANone: The provided research primarily focuses on ODI's applications in organic synthesis and analytical chemistry. Therefore, information regarding its pharmacological properties, toxicity, and other aspects related to drug development is not discussed.

A: ODI's use in developing biosensors for detecting analytes like glucose and tumor markers highlights its potential in bridging chemistry and biology. [, ] Further exploration of such interdisciplinary applications could lead to novel diagnostic and sensing technologies.

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